N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide
Overview
Description
N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 . It is a versatile compound with immense potential in scientific research. Its unique structure allows for diverse applications, ranging from drug development to material science.
Molecular Structure Analysis
The InChI code for this compound is1S/C10H16N2O2S/c1-8(2)11-9-5-4-6-10(7-9)12-15(3,13)14/h4-8,11-12H,1-3H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Overview of Sulfonamide Compounds
Sulfonamide compounds, including N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide, are a significant class of synthetic bacteriostatic antibiotics used for treating bacterial infections and other microbial diseases. Their discovery revolutionized medical treatment against bacterial infections before the widespread use of penicillin. Sulfonamides are characterized by their unique structural feature, the sulfonamide group, which has been instrumental in the development of various bioactive substances exhibiting a broad range of biological activities beyond their antibacterial properties. These include antifungal, antiparasitic, antioxidant, and notably, antitumor activities. The versatility of sulfonamides stems from their synthetic simplicity, allowing for the production of a wide array of derivatives from diverse amines and sulfonyl chlorides, facilitating the exploration of their potential in medical science and pharmaceutical development (Azevedo-Barbosa et al., 2020).
Sulfonamide Inhibitors in Modern Medicine
The sulfonamide group's inclusion in the design of pharmaceuticals has led to the development of various inhibitors targeting critical enzymes and pathways in diseases. Sulfonamides have found applications as antiviral agents, notably in HIV protease inhibitors like amprenavir, as anticancer agents, and in treatments for Alzheimer’s disease. This demonstrates the broad therapeutic potential of primary sulfonamides, which continue to be an essential class of compounds for developing drugs against numerous conditions such as cancer, glaucoma, inflammation, and dandruff. The continued investigation into sulfonamides, underscored by patent literature and scientific research between 2013 and the present, reveals ongoing interest and innovation in utilizing these compounds for medicinal purposes, highlighting their importance in addressing a wide range of health issues (Gulcin & Taslimi, 2018).
properties
IUPAC Name |
N-[3-(propan-2-ylamino)phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-8(2)11-9-5-4-6-10(7-9)12-15(3,13)14/h4-8,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYXGVKJAKVHAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CC=C1)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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